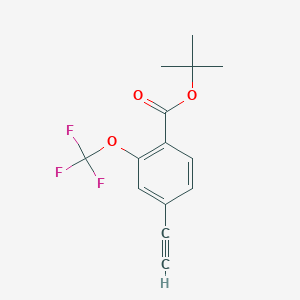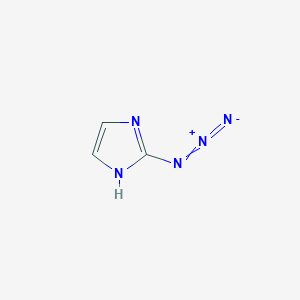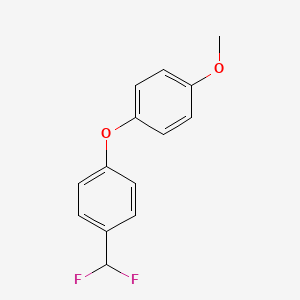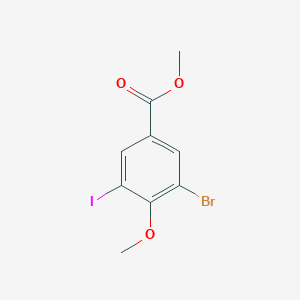
Methyl 3-bromo-5-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3. This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and methoxy groups. It is primarily used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the bromination and iodination of methyl 4-methoxybenzoate. The process can be summarized as follows:
Bromination: Methyl 4-methoxybenzoate is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the meta position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the para position relative to the methoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and development.
Comparación Con Compuestos Similares
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
Comparison:
- Methyl 3-bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and versatility in chemical synthesis.
- Methyl 3-bromo-4-methoxybenzoate lacks the iodine atom, making it less reactive in certain coupling reactions.
- Methyl 3-iodo-4-methoxybenzoate lacks the bromine atom, which can affect its reactivity and binding properties.
- Methyl 2-bromo-5-methoxybenzoate has a different substitution pattern, influencing its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H8BrIO3 |
|---|---|
Peso molecular |
370.97 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
TWJBVWGINRFZCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


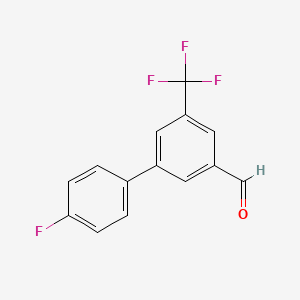
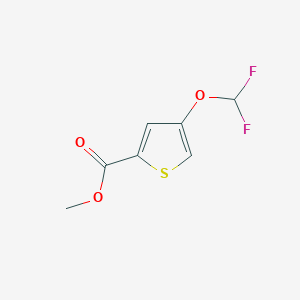
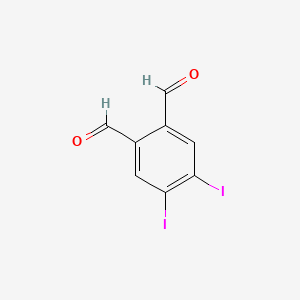
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
